4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine, often involves cyclization reactions, nucleophilic substitutions, and condensation reactions. For instance, Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides has been reported as an efficient route to produce thiazoles with various substitutions (Kumar, Parameshwarappa, & Ila, 2013). These synthetic pathways offer the flexibility to introduce different functional groups, including the methylthio group at the phenyl position.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by X-ray crystallography, providing insights into the conformation, bond lengths, and angles. The molecular and electronic structure has been studied using various spectroscopic methods and computational techniques such as Density Functional Theory (DFT) (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009). These analyses reveal the planarity or non-planarity of the thiazole ring and the orientation of substituents which influence the compound's reactivity and physical properties.
Chemical Reactions and Properties
Thiazole compounds engage in various chemical reactions, including nucleophilic ring opening, rearrangements, and electrophilic substitutions, highlighting their reactivity and versatility in organic synthesis. For example, 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been used as a versatile template for synthesizing novel heterocyclic scaffolds through nucleophilic ring opening followed by cyclization (Amareshwar, Mishra, & Ila, 2011).
Scientific Research Applications
Application in Liquid Crystal Devices
- Summary of Application : Compounds similar to “4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine”, such as 4-({[4-(Methylthio)phenyl]methylene}amino)phenyl dodecanoate, have been used in the creation of mesogenic materials. These materials have many applications in scientific and technological areas, specifically as LCD devices .
- Methods of Application : The compound was synthesized and its IR, 1H NMR, 13C NMR and EI-MS spectroscopic data were presented .
Application in Perovskite Solar Cells
- Summary of Application : A class of linear small-molecules based on bis(4-methylthio)phenyl)amine, which is structurally similar to “4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine”, have been applied as hole transport layers (HTLs) in perovskite solar cells .
- Methods of Application : The study involved the synthesis of these small molecules and their application in the construction of perovskite solar cells .
- Results or Outcomes : Two of the synthesized molecules presented an efficiency over 20% in the planar inverted perovskite solar cells, demonstrating a significant improvement in comparison with the widely used HTL, poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (known as PEDOT:PSS), in the planar inverted architecture .
Application in Methylation of Anilines
- Summary of Application : Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure is an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .
- Methods of Application : The procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Application in Peptide Chemistry
- Summary of Application : The 4-(methylthio)phenyl ester has found applications in peptide chemistry .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
Application in Synthesis of COX-2 Inhibitors
- Summary of Application : 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone, a compound structurally similar to “4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine”, is an important intermediate for preparing so-called COX-2 inhibitors . These are pharmaceutically active compounds having analgesic and anti-inflammatory action .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
Potential Carcinogen
- Summary of Application : According to the European Chemicals Agency (ECHA), “4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine” is classified as a suspected carcinogen .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUNRHCYOWYXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368927 | |
Record name | 4-[4-(methylthio)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine | |
CAS RN |
105512-85-4 | |
Record name | 4-[4-(methylthio)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 105512-85-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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